
6-Chloro-N-cyclohexyl-2-(propylthio)nicotinamide
Descripción general
Descripción
6-Chloro-N-cyclohexyl-2-(propylthio)nicotinamide is a synthetic organic compound belonging to the class of pyridine carboxamides This compound is characterized by the presence of a chloro group at the 6th position, a cyclohexyl group attached to the nitrogen atom, a propylsulfanyl group at the 2nd position, and a carboxamide group at the 3rd position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-cyclohexyl-2-(propylthio)nicotinamide can be achieved through a multi-step process involving the following key steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloropyridine and cyclohexylamine.
Introduction of the Propylsulfanyl Group: The propylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable propylthiol reagent.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using an appropriate carboxylic acid derivative and a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound typically involves optimization of the above synthetic routes to achieve high yields and purity. This may include the use of advanced techniques such as continuous flow synthesis, automated reaction monitoring, and purification methods like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-N-cyclohexyl-2-(propylthio)nicotinamide undergoes various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; typically carried out in anhydrous ether or tetrahydrofuran under reflux conditions.
Substitution: Amines or thiols; typically carried out in polar solvents like dimethylformamide or acetonitrile at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
6-Chloro-N-cyclohexyl-2-(propylthio)nicotinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-Chloro-N-cyclohexyl-2-(propylthio)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors and modulating their signaling pathways.
Gene Expression: Influencing the expression of specific genes involved in various biological processes.
Comparación Con Compuestos Similares
6-Chloro-N-cyclohexyl-2-(propylthio)nicotinamide can be compared with other similar compounds, such as:
6-chloro-N-(3-chlorophenyl)pyridine-3-carboxamide: Differing in the substitution pattern on the pyridine ring and the nature of the substituents.
N-cyclohexyl-2-propylsulfanyl-pyridine-3-carboxamide: Lacking the chloro group at the 6th position.
2-propylsulfanyl-pyridine-3-carboxamide: Lacking both the chloro group and the cyclohexyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H21ClN2OS |
|---|---|
Peso molecular |
312.9 g/mol |
Nombre IUPAC |
6-chloro-N-cyclohexyl-2-propylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C15H21ClN2OS/c1-2-10-20-15-12(8-9-13(16)18-15)14(19)17-11-6-4-3-5-7-11/h8-9,11H,2-7,10H2,1H3,(H,17,19) |
Clave InChI |
FAIFAQXQGYRLLJ-UHFFFAOYSA-N |
SMILES canónico |
CCCSC1=C(C=CC(=N1)Cl)C(=O)NC2CCCCC2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
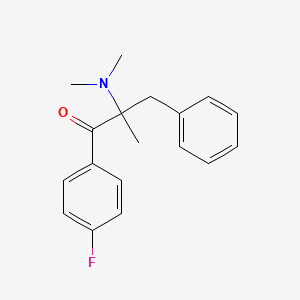
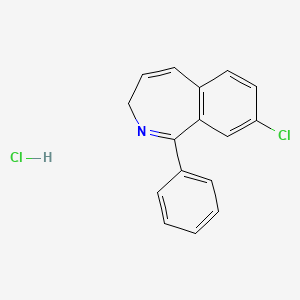
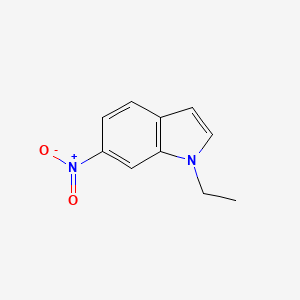

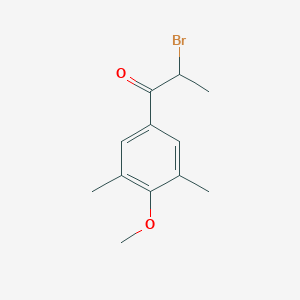


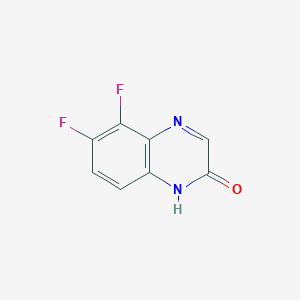
![benzyl N-[(2S)-2-hydroxypropyl]carbamate](/img/structure/B8574371.png)


![3-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-ol](/img/structure/B8574410.png)

![7-amino-2-morpholin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B8574418.png)
